molecular formula C27H28N4O3 B11268638 9-(4-methoxyphenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-methoxyphenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11268638
M. Wt: 456.5 g/mol
InChI Key: LJRTVPVFZWOLAB-UHFFFAOYSA-N
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Description

9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with methoxyphenyl, dimethyl, and methylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: The initial step involves the cyclization of appropriate starting materials to form the pyrazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine hydrate under reflux conditions.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the methoxyphenyl, dimethyl, and methylphenyl groups. These reactions often require the use of specific reagents such as alkyl halides and catalysts like palladium on carbon.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished by reacting the intermediate compound with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides, aryl halides, and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests that it may have potential as a treatment for certain diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
  • 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXYLIC ACID

Uniqueness

The uniqueness of 9-(4-METHOXYPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of the carboxamide group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H28N4O3/c1-16-6-5-7-18(12-16)29-26(33)20-15-28-31-24(17-8-10-19(34-4)11-9-17)23-21(30-25(20)31)13-27(2,3)14-22(23)32/h5-12,15,24,30H,13-14H2,1-4H3,(H,29,33)

InChI Key

LJRTVPVFZWOLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CC(C4)(C)C

Origin of Product

United States

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